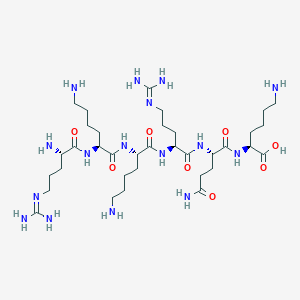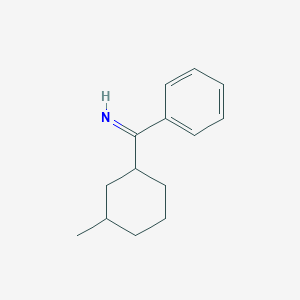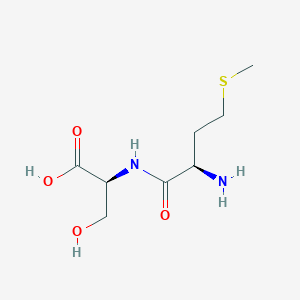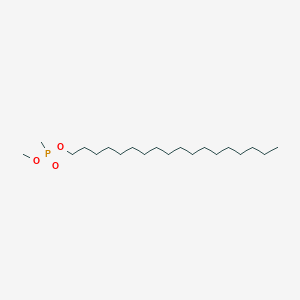
Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- typically involves the oxidative cyclocondensation of 2-aminophenols. This reaction is facilitated by the presence of oxidizing agents, which help in the formation of the phenoxazinone core. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phenoxazinone core, leading to different structural analogs.
Substitution: Substitution reactions, particularly at the hydroxyl or amide groups, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogenating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various phenoxazinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in inhibiting specific enzymes and pathways related to disease.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include oxidative stress pathways, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Chandrananimycin A: Another phenoxazinone derivative with similar biological activities.
Exfoliazone: A natural product with a phenoxazinone core, known for its antimicrobial properties.
Uniqueness
Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- is unique due to its specific structural features and the presence of both hydroxyl and amide functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
664355-13-9 |
|---|---|
Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-hydroxy-N-(3-oxophenoxazin-2-yl)acetamide |
InChI |
InChI=1S/C14H10N2O4/c17-7-14(19)16-9-5-10-13(6-11(9)18)20-12-4-2-1-3-8(12)15-10/h1-6,17H,7H2,(H,16,19) |
InChI Key |
FZSQLOMULZHCDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)NC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)


![Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B15159622.png)


![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)



